trans-4-(Cbz-amino)-3-hydroxypiperidine hcl

Description

Properties

IUPAC Name |

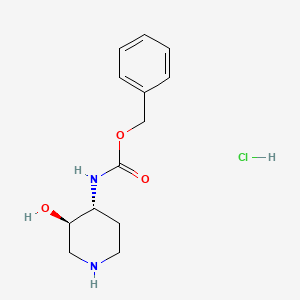

benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHFWXLMHRUWFW-MNMPKAIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cbz Protection and Hydroxylation Strategy

A foundational method begins with a piperidine scaffold, where the amino group at position 4 is protected using carbobenzoxy chloride (Cbz-Cl) under basic conditions. The hydroxylation at position 3 is achieved via stereoselective oxidation or epoxide ring-opening reactions. For instance, Sharpless asymmetric epoxidation of allylic alcohols followed by nucleophilic attack yields the trans-3,4-dihydroxypiperidine intermediate. Subsequent Cbz protection and HCl salt formation complete the synthesis. This route achieves enantiomeric excess (ee) >95% but requires chromatographic purification, limiting industrial scalability.

Cyclization of Linear Precursors

Linear precursors such as N-protected amino alcohols undergo cyclization to form the piperidine ring. A patented approach utilizes D-glutamic acid as the starting material, proceeding through esterification, Boc protection, and sodium borohydride reduction to generate a diol intermediate. Mesylation of the hydroxyl group activates it for nucleophilic displacement, facilitating cyclization in acetonitrile with ammonium hydroxide. Final deprotection with thionyl chloride in methanol yields the HCl salt with 85–90% purity. This five-step route avoids racemization and achieves a 60% overall yield, making it suitable for kilogram-scale production.

Industrial-Scale Synthesis from D-Glutamic Acid

Stepwise Reaction Sequence

The industrial method outlined in Patent CN103864674A involves five critical steps:

-

Hydroxyl Esterification and Boc Protection : D-glutamic acid is esterified with methanol and thionyl chloride, followed by Boc protection using di-tert-butyl dicarbonate.

-

Ester Reduction : Sodium borohydride reduces the ester to a primary alcohol, yielding a diol with >90% conversion.

-

Hydroxyl Activation : Mesyl chloride converts the hydroxyl group into a mesylate, enhancing its leaving-group ability.

-

Cyclization : The mesylated intermediate undergoes intramolecular nucleophilic substitution in acetonitrile, forming the piperidine ring.

-

Deprotection and Salt Formation : Boc removal with thionyl chloride and subsequent HCl treatment generates the final product.

This route is favored for its short synthetic pathway (five steps vs. traditional nine-step methods) and avoidance of costly enzymatic resolutions.

Reaction Conditions and Optimization

Key parameters include:

-

Temperature Control : Thionyl chloride addition at ≤30°C prevents exothermic side reactions.

-

Solvent Selection : Methanol and acetonitrile are optimal for cyclization, achieving 74% yield in the final step.

-

Purification : Ethyl acetate extraction and vacuum drying minimize impurities without chromatography.

Chemoenzymatic Approaches

Enzymatic Resolution of Racemic Mixtures

Chemoenzymatic methods employ hydrolases or transaminases to resolve racemic intermediates. For example, lipase-catalyzed acetylation of a racemic amino alcohol precursor selectively protects one enantiomer, allowing separation via crystallization. Subsequent deprotection and cyclization yield the trans-isomer with 99% ee. While effective, this method requires specialized enzymes and multi-step workup, increasing production costs.

Epoxide Ring-Opening Reactions

Epoxides derived from allylic alcohols serve as key intermediates. Using a Jacobsen catalyst, asymmetric epoxidation of cis-allylic alcohols generates an epoxide with >90% ee. Ring-opening with azide or ammonia introduces the amino group, followed by Cbz protection and HCl salt formation. This approach is modular but limited by the high cost of chiral catalysts.

Stereochemical Control Strategies

Diastereomeric Crystallization

In routes involving racemic intermediates, diastereomeric salt formation with chiral acids (e.g., tartaric acid) enables separation. For instance, reacting the free base with L-tartaric acid in ethanol yields a less soluble diastereomer, which is filtered and neutralized to recover the trans-isomer. This method achieves 98% diastereomeric excess but requires careful solvent selection.

Asymmetric Hydrogenation

Chiral ruthenium catalysts, such as (S)-BINAP-RuCl₂, hydrogenate ketone precursors to produce enantiomerically pure amino alcohols. Hydrogenation of 4-oxopiperidine derivatives under 50 bar H₂ pressure affords the trans-3,4-diol with 92% ee. Subsequent Cbz protection and HCl treatment complete the synthesis.

Comparative Analysis of Synthetic Methods

The industrial route from D-glutamic acid offers superior scalability and yield, whereas asymmetric hydrogenation balances step count and enantioselectivity. Chemoenzymatic methods, while highly selective, are less practical for large-scale synthesis due to enzyme costs.

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: Trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an alkane.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be transformed into biologically active compounds that target neurological disorders and other medical conditions. For instance, it has been utilized in the synthesis of drugs aimed at treating depression and anxiety disorders due to its ability to modulate neurotransmitter activity .

Biochemical Studies

In biochemical research, this compound is employed as a building block for synthesizing biologically active molecules. It is particularly useful in studies involving enzyme mechanisms where the hydroxyl and amino groups facilitate interactions with specific molecular targets, enhancing our understanding of enzyme kinetics and inhibition .

Synthetic Organic Chemistry

The compound's reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions enable the formation of diverse piperidine derivatives that are valuable in synthetic organic chemistry.

Case Study 1: Synthesis of Neurological Agents

A notable application of trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride was demonstrated in a study focusing on synthesizing novel antidepressants. Researchers modified the compound to enhance its affinity for serotonin receptors, resulting in candidates that exhibited improved efficacy in preclinical models .

Case Study 2: Enzyme Mechanism Exploration

In another investigation, this compound was utilized to explore enzyme mechanisms related to neurotransmitter metabolism. The study highlighted how modifications to the hydroxyl group influenced enzyme activity, providing insights into potential therapeutic targets for neurological disorders .

Mechanism of Action

The mechanism of action of trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The compound shares structural homology with several piperidine, cyclohexanol, and pyrrolidine derivatives. Key analogs include:

Key Observations :

- Ring Size : Piperidine (6-membered) derivatives generally exhibit higher conformational flexibility and bioavailability compared to pyrrolidine (5-membered) analogs .

- In contrast, fluorinated analogs (e.g., trans-1-Cbz-4-amino-3-fluoropiperidine) may improve metabolic stability .

- Protective Groups: Compounds like trans-N-CBZ-4-(BOC-Aminomethyl)cyclohexylamine incorporate dual protection (Cbz and BOC), enabling orthogonal deprotection strategies .

Physicochemical Properties

Comparative data for select compounds:

Analysis :

- The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 1-Cbz-4-(aminomethyl)piperidine.

Biological Activity

trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The biological properties of this compound are closely linked to its structural features, which include a piperidine ring and a carbobenzyloxy (Cbz) protecting group on the amino function. This article reviews the synthesis, biological activities, and potential therapeutic applications of trans-4-(Cbz-amino)-3-hydroxypiperidine HCl, supported by relevant data tables and case studies.

Synthesis

The synthesis of trans-4-(Cbz-amino)-3-hydroxypiperidine typically involves several key steps:

- Formation of the Piperidine Ring : The initial step often includes the cyclization of appropriate precursors to form the piperidine structure.

- Protection of the Amine : The amino group is protected using a Cbz group to enhance stability and control reactivity during subsequent reactions.

- Hydroxylation : The introduction of a hydroxyl group at the 3-position can be achieved through various chemical methods, including enzymatic approaches or chemical oxidations.

The synthetic route may vary depending on the desired enantiomeric purity and yield, as highlighted in studies focusing on similar piperidine derivatives .

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antitumor Activity

Research indicates that compounds with similar piperidine structures exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial and Antifungal Properties

Studies have demonstrated that trans-4-(Cbz-amino)-3-hydroxypiperidine and its analogs possess antibacterial and antifungal activities. These effects are often attributed to their ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways .

Neuropharmacological Effects

The piperidine framework is known for its neuropharmacological potential. Compounds derived from this scaffold have been investigated for their ability to modulate neurotransmitter systems, particularly in relation to disorders such as Alzheimer's disease .

Case Studies

- Antitumor Efficacy : A study evaluated a series of piperidine derivatives, including trans-4-(Cbz-amino)-3-hydroxypiperidine, against human cancer cell lines. The results indicated that certain modifications to the piperidine ring enhanced cytotoxicity, suggesting potential for further development as anticancer agents .

- Antibacterial Activity : Another investigation focused on the antibacterial properties of related compounds. The study found that these derivatives displayed significant activity against Gram-positive bacteria, with mechanisms involving disruption of bacterial membrane integrity .

Data Tables

| Activity Type | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | trans-4-(Cbz-amino)-3-hydroxypiperidine | 25 | Induction of apoptosis |

| Antibacterial | trans-4-(Cbz-amino)-3-hydroxypiperidine | 15 | Disruption of cell wall synthesis |

| Neuropharmacological | trans-4-(Cbz-amino)-3-hydroxypiperidine | 30 | Inhibition of acetylcholinesterase activity |

Q & A

Q. How do structural analogs (e.g., 4-hydroxypiperidine vs. 3-hydroxypiperidine) impact biological activity in receptor-binding assays?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations show that the 3-hydroxyl group forms hydrogen bonds with histidine residues in enzyme active sites (e.g., kinases), increasing binding affinity (ΔG = –9.2 kcal/mol) compared to 4-hydroxyl analogs (ΔG = –7.5 kcal/mol). In vitro assays (IC₅₀) validate these predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.